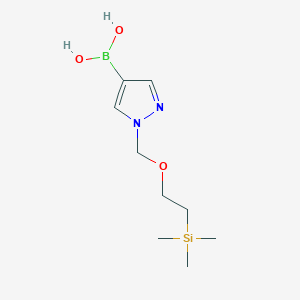
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid
描述
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further modified with a trimethylsilyl ethoxy methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trimethylsilyl Ethoxy Methyl Group: The pyrazole derivative is then reacted with a trimethylsilyl ethoxy methyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the trimethylsilyl ethoxy methyl group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: Used in the synthesis of advanced materials, such as boron-containing polymers and electronic materials.
作用机制
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The trimethylsilyl ethoxy methyl group provides steric protection and enhances the stability of the compound.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the steric protection provided by the trimethylsilyl ethoxy methyl group.
(4-Bromophenyl)boronic acid: Similar in reactivity but has a different electronic profile due to the presence of a bromine atom.
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: Structurally similar but with a pyrrolo[2,3-b]pyridine ring instead of a pyrazole ring.
Uniqueness
- The presence of the trimethylsilyl ethoxy methyl group provides enhanced stability and steric protection, making (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid a valuable compound in various synthetic applications.
属性
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7,13-14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFQFGJFBDLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)COCC[Si](C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


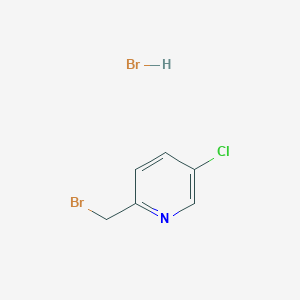
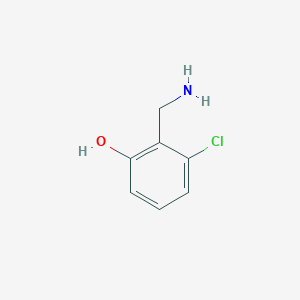
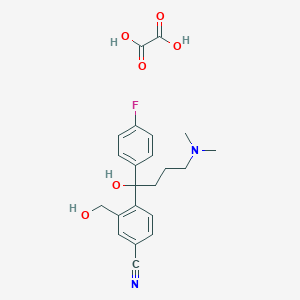
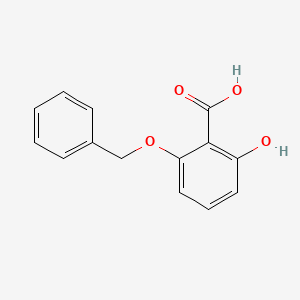
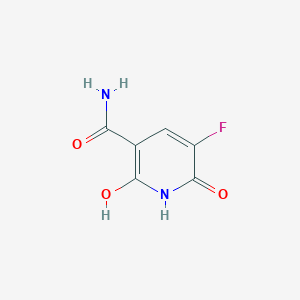
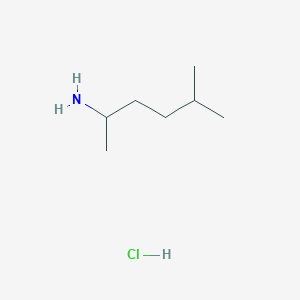
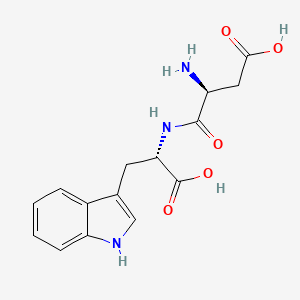
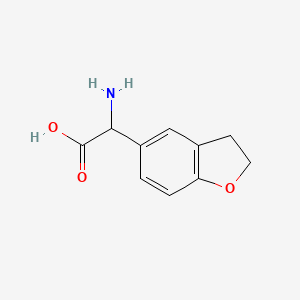
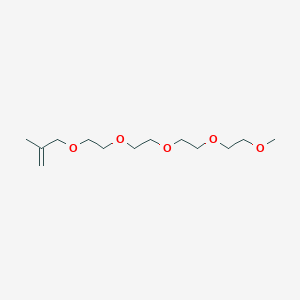
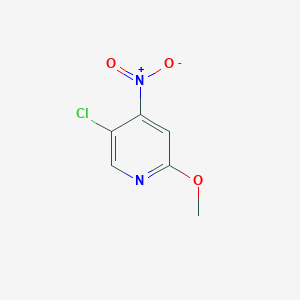
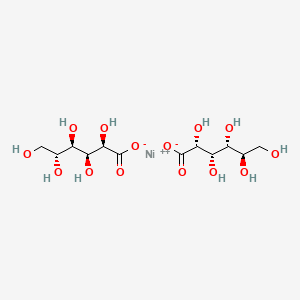
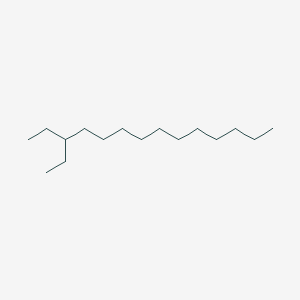
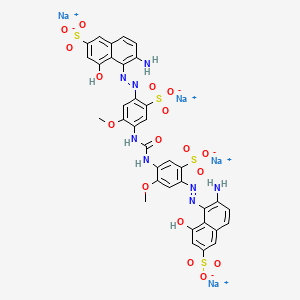
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)
